5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic organic compound belonging to the class of 1,2,4-oxadiazoles. This compound features a carboxylic acid group (-COOH) at the 3-position and a 3-fluorophenyl group attached to the 5-position of the 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring system is considered a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules exhibiting a wide range of pharmacological activities. []
5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound characterized by the presence of a 1,2,4-oxadiazole ring. This compound features a 3-fluorophenyl group and a carboxylic acid functional group. Its chemical structure contributes to its potential applications in various fields, particularly in medicinal chemistry and materials science. The compound is recognized for its biological activities, including antimicrobial and anticancer properties, which are currently under investigation.
This compound is cataloged under the Chemical Abstracts Service with the registry number 1260798-67-1. It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and utility in organic synthesis. Oxadiazoles are often explored for their pharmacological properties, making them significant in drug discovery and development.
The synthesis of 5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves cyclization reactions. A common synthetic route includes:
The molecular formula of 5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is . The compound contains:
The melting point and spectral data (such as infrared spectroscopy and nuclear magnetic resonance) provide insights into the compound's structural characteristics. These data help confirm the successful synthesis of the compound and its purity.
5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is linked to its ability to interact with specific biological targets. This interaction may modulate enzyme activity or receptor function, leading to various biological effects. The precise pathways depend on the molecular target involved in each application.
The physical properties of 5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid include:
The chemical properties include:
5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific uses:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, yet remained largely unexplored until the 1960s when its propensity for photochemical rearrangements sparked significant interest [1] [5]. A key milestone emerged in the 1960s with oxolamine, the first FDA-approved drug containing this scaffold, marketed as a cough suppressant [2] [5]. This breakthrough demonstrated the pharmacodynamic viability of 1,2,4-oxadiazoles and catalyzed extensive research into their therapeutic potential. By the early 2000s, drug discovery programs leveraged the ring’s synthetic versatility, leading to ataluren (2014 approval for Duchenne muscular dystrophy) and naldemedine (2017 approval for opioid-induced constipation) [2] [9]. The evolution accelerated with advancements in room-temperature synthetic methods (e.g., TBAF-catalyzed cyclizations), enabling efficient incorporation of thermosensitive functional groups [9]. Today, >1,700 publications and 600 patents reflect the scaffold’s entrenched role in medicinal chemistry [5] [8].
Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Development
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial chemical characterization |
1960s | Oxolamine (Perebron®) commercialized | First therapeutic agent with 1,2,4-oxadiazole core |
2001 | Gangloff-Rice TBAF-mediated cyclization | Enabled room-temperature synthesis of complex derivatives |
2014 | FDA approval of Ataluren for muscular dystrophy | Validated scaffold for treating genetic disorders |
2017 | FDA approval of Naldemedine for opioid-induced constipation | Demonstrated applicability in neurology/gastroenterology |
The 1,2,4-oxadiazole ring serves as a high-efficiency bioisostere for ester and amide functionalities, addressing critical limitations of these groups while preserving spatial and electronic properties [1] [9]. Key advantages include:
Notably, in opicapone (COMT inhibitor for Parkinson’s), the oxadiazole ring replaces a labile ester, extending half-life from hours to >24 hours [9]. Similarly, azilsartan medoxomil (antihypertensive) uses the scaffold as a stable carboxylate surrogate, enhancing angiotensin II receptor binding [5] [9].
Table 2: Bioisosteric Advantages Over Conventional Functional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic stability | Low | High | Improved oral bioavailability, reduced dosing |
Dipole moment range | 1.5–4.0 D | 3.5–4.5 D | Enhanced target engagement specificity |
Metabolic susceptibility | High | Low | Longer half-life, reduced metabolite toxicity |
Fluorophenyl substitutions—particularly at the C(3) or C(5) positions—impart distinct electronic and steric optimizations critical for drug efficacy. The 3-fluorophenyl group in 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid exemplifies strategic design:
In agricultural applications, derivatives bearing 3-(trifluoromethyl)pyridinyl moieties (e.g., compounds 5u and 5v) suppress Xanthomonas oryzae (EC₅₀ = 19.04–24.14 μg/mL) by leveraging fluorine-enhanced electrophilicity to disrupt bacterial membrane proteins [3]. Similarly, antidiabetic thiazolidinedione-oxadiazole hybrids with para-fluorophenyl groups exhibit 10-fold greater α-amylase inhibition than non-fluorinated analogs due to optimized hydrophobic pocket filling [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1